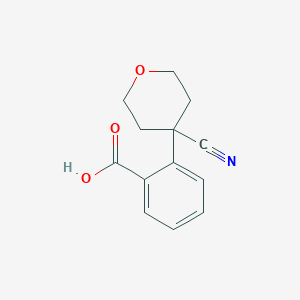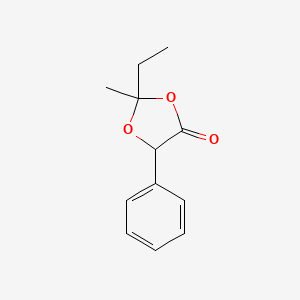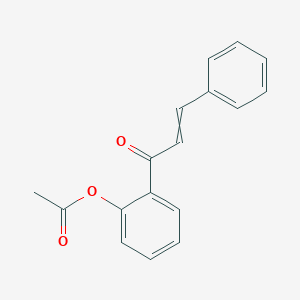
2'-Acetoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Acetoxychalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are biogenetic precursors of flavonoids and isoflavonoids. The structure of 2’-Acetoxychalcone includes two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with an acetoxy group at the 2’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’-Acetoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of acetophenone with benzaldehyde in the presence of an aqueous alkaline base or alcoholic alkali . The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Acetoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Acetoxychalcone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2’-Acetoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2’-Acetoxychalcone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and sustain structural stability through its 2’-hydroxyl group. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Chalcone: The parent compound with similar structural features but without the acetoxy group.
Flavonoids: Structurally related compounds with a closed-ring system.
Isoflavonoids: Another class of related compounds with similar biological activities.
Uniqueness: 2’-Acetoxychalcone is unique due to its acetoxy group, which enhances its biological activity and stability. This modification allows for more diverse chemical reactions and potential therapeutic applications compared to its parent compound, chalcone .
Eigenschaften
Molekularformel |
C17H14O3 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[2-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI-Schlüssel |
CTSJOUULMDGHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



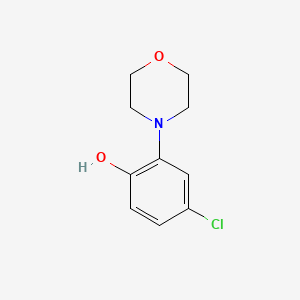
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
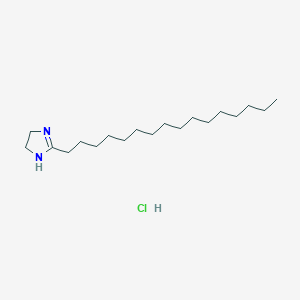
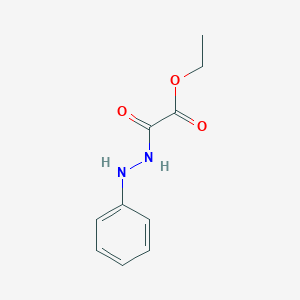
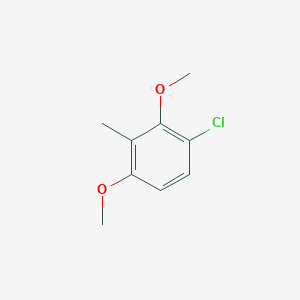

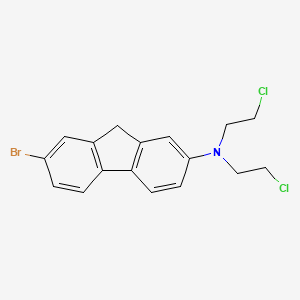


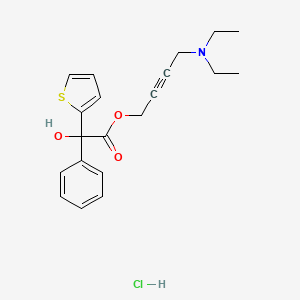
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
